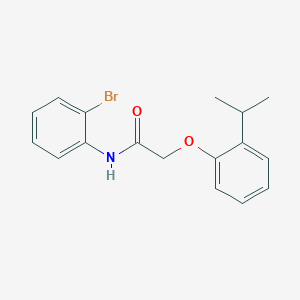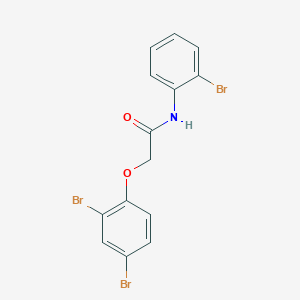![molecular formula C18H14ClF3N2O3 B284618 N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B284618.png)
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as AG-1478, is a small molecule inhibitor that is widely used in scientific research. This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the development and progression of many types of cancer.
作用机制
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide exerts its inhibitory effects on EGFR by binding to the ATP-binding site of the kinase domain, which prevents the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of several signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors). Additionally, N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the main advantages of using N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide in lab experiments is its high potency and selectivity for EGFR. This compound is also relatively easy to use and can be readily synthesized in the lab. However, one limitation of using N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide is that it may not be effective against all types of cancer cells, and its effects may vary depending on the specific molecular characteristics of the tumor.
未来方向
There are several potential future directions for research on N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One area of interest is the development of new analogs or derivatives of this compound that may have improved potency or selectivity for EGFR. Another potential direction is the investigation of the effects of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide on other signaling pathways that are involved in cancer development and progression. Finally, N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide may also have potential applications in the treatment of other diseases that are associated with EGFR dysregulation, such as inflammatory disorders and neurodegenerative diseases.
合成方法
The synthesis of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves several steps, including the preparation of 5-chloro-2-(trifluoromethyl)-1,3-benzodioxole, which is then reacted with 3,4-dihydroisoquinoline-2(1H)-carboxylic acid to form the final product. The synthesis of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively used in scientific research to study the role of EGFR in cancer development and progression. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and it has also been used to investigate the molecular mechanisms underlying cancer cell survival and metastasis.
属性
分子式 |
C18H14ClF3N2O3 |
|---|---|
分子量 |
398.8 g/mol |
IUPAC 名称 |
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C18H14ClF3N2O3/c19-13-5-6-14-15(9-13)27-18(26-14,17(20,21)22)23-16(25)24-8-7-11-3-1-2-4-12(11)10-24/h1-6,9H,7-8,10H2,(H,23,25) |
InChI 键 |
QQJWMMSLQRQRGC-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3(OC4=C(O3)C=C(C=C4)Cl)C(F)(F)F |
规范 SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3(OC4=C(O3)C=C(C=C4)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-fluorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284538.png)
![N-(4-chloro-2-methylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284539.png)
![N-(1-naphthyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284541.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284543.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284545.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284546.png)
![3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284547.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284548.png)
![N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284550.png)
![3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284551.png)
![6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284554.png)


